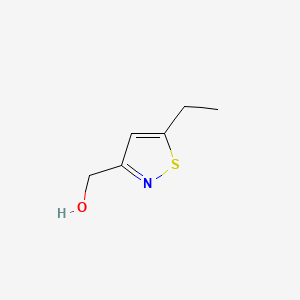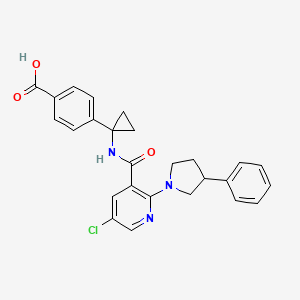
4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid is a complex organic compound that features a unique structure combining a pyrrolidine ring, a nicotinamide moiety, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Nicotinamide Moiety: This step often involves coupling reactions, such as amide bond formation, using nicotinic acid derivatives.
Attachment of the Benzoic Acid Group: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-(5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid
- 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C26H24ClN3O3 |
|---|---|
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
4-[1-[[5-chloro-2-(3-phenylpyrrolidin-1-yl)pyridine-3-carbonyl]amino]cyclopropyl]benzoic acid |
InChI |
InChI=1S/C26H24ClN3O3/c27-21-14-22(23(28-15-21)30-13-10-19(16-30)17-4-2-1-3-5-17)24(31)29-26(11-12-26)20-8-6-18(7-9-20)25(32)33/h1-9,14-15,19H,10-13,16H2,(H,29,31)(H,32,33) |
Clé InChI |
IQIGEPLIGQLVTB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C2=CC=CC=C2)C3=C(C=C(C=N3)Cl)C(=O)NC4(CC4)C5=CC=C(C=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


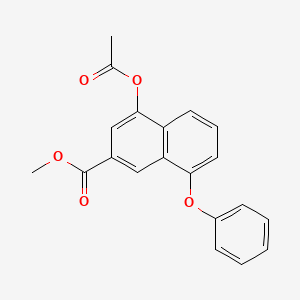



![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
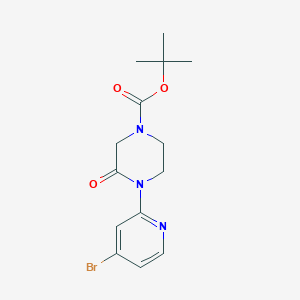
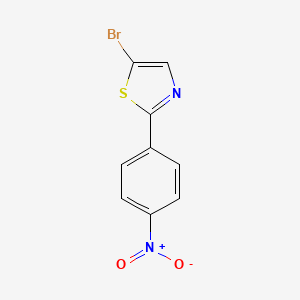
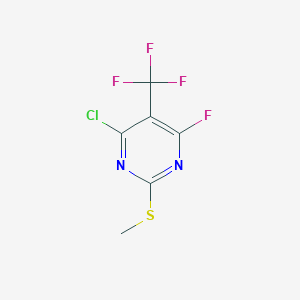


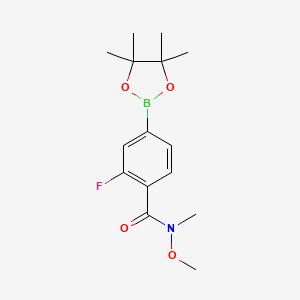
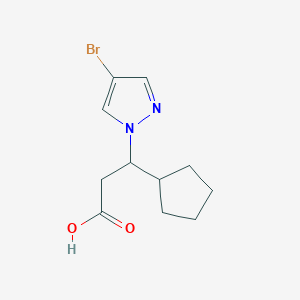
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
